



Application Notes: High-Throughput Screening for Novel ENL Protein Inhibitors

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| Compound of Interest | | |
|----------------------|--------------------------|-----------|
| Compound Name: | Eleven-Nineteen-Leukemia | |
| | Protein IN-3 | |
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Introduction

The Eleven-Nineteen Leukemia (ENL) protein is a crucial epigenetic reader that recognizes acetylated and crotonylated lysine residues on histone tails through its YEATS domain.[1][2] This interaction is critical for recruiting transcriptional machinery, such as the Super Elongation Complex (SEC) and DOT1L, to the promoters of actively transcribed genes.[3][4] In certain cancers, particularly acute myeloid leukemia (AML) with MLL rearrangements or NPM1 mutations, ENL is essential for maintaining oncogenic gene expression programs, making it a promising therapeutic target.[2][3][5] The development of small-molecule inhibitors that disrupt the ENL YEATS domain's interaction with acetylated histones is a key strategy for novel anticancer therapies.[2]

High-throughput screening (HTS) is a foundational approach in drug discovery for identifying and characterizing novel inhibitors from large compound libraries.[6][7] This document provides detailed protocols and application notes for biochemical and cell-based assays amenable to HTS for the discovery of ENL inhibitors.

Biochemical HTS Assays for ENL Inhibitors

Biochemical assays are the primary tool for initial large-scale screening campaigns. They are designed to be robust, reproducible, and easily automated.[6] The most common formats for ENL inhibitor screening are proximity-based assays like AlphaScreen and Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).[8][9]



AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)

The AlphaScreen assay is a bead-based, homogeneous technology ideal for HTS.[1][10] It measures the interaction between a 6xHis-tagged ENL YEATS domain and a biotinylated histone peptide (e.g., H3K9ac or H3K27cr).[1][9] When these components interact, they bring donor and acceptor beads into close proximity, generating a luminescent signal.[11] Small-molecule inhibitors that disrupt this interaction cause a decrease in the signal.

Experimental Workflow for ENL Inhibitor HTS



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Caption: A typical high-throughput screening workflow for identifying novel ENL inhibitors.

Protocol: AlphaScreen HTS for ENL Inhibitors

This protocol is adapted for a 384-well plate format.[9][11]

Materials:

- Protein: Recombinant 6xHis-tagged ENL YEATS domain (His-ENL).
- Peptide: Biotinylated histone H3 peptide with acetylation at Lysine 9 (Biotin-H3K9ac) or crotonylation at Lysine 27 (Biotin-H3K27cr).[1][9]
- Beads: AlphaScreen Streptavidin Donor Beads and Ni-NTA Acceptor Beads.[11]
- Assay Buffer: 50 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.4, supplemented with 0.05% CHAPS.[12]
- Plates: 384-well, low-volume, white plates.
- Compound Library: Compounds dissolved in DMSO.



Procedure:

- Compound Plating: Dispense test compounds and DMSO (as a negative control) into the 384-well plates. The final DMSO concentration should be maintained at or below 0.5%.[9]
- Protein & Peptide Incubation:
 - Prepare a solution of His-ENL protein in assay buffer. Optimal concentrations are typically determined via titration, with reported values around 100 nM.[9]
 - Add the His-ENL solution to the wells containing the compounds and incubate for 15 minutes at room temperature.
 - Prepare a solution of biotinylated histone peptide in assay buffer. A typical concentration is
 10-30 nM.[9]
 - Add the biotinylated peptide solution to the wells and incubate for an additional 30 minutes at room temperature.

Bead Addition:

- Prepare a slurry of Ni-NTA Acceptor beads and Streptavidin Donor beads in assay buffer under low-light conditions. A final concentration of 10 μg/mL for each bead type is common.[9]
- Add the bead mixture to all wells.
- Final Incubation & Reading:
 - Incubate the plates in the dark at room temperature for 60 minutes to allow for bead proximity and signal generation.
 - Read the plates on an AlphaScreen-capable plate reader, measuring the signal at 520-620 nm following excitation at 680 nm.[11]
- Counter-Screen: To eliminate false positives that interfere with the assay components, a counter-screen is performed using a biotinylated-His peptide, which brings the donor and



acceptor beads together without the ENL protein.[9] True hits should not inhibit the signal in this assay.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)

TR-FRET is another proximity-based assay that offers advantages such as reduced interference from fluorescent compounds.[8] The assay principle involves a Europium (Eu) chelate donor (e.g., coupled to streptavidin to bind a biotinylated histone peptide) and a ULight™ acceptor (e.g., coupled to an anti-6xHis antibody to bind the ENL protein).[8] When ENL binds the histone peptide, the donor and acceptor are brought close, allowing for FRET to occur upon excitation.[8]

Protocol: TR-FRET Assay for ENL Inhibitors

Materials:

- Protein: 6xHis-tagged ENL YEATS domain.
- Peptide: Biotinylated histone H3 peptide (e.g., H3K9cr or H3K27cr).[8][13]
- Detection Reagents: Streptavidin-Europium (Eu) chelate (Donor) and Anti-6xHis-ULight™ antibody (Acceptor).[8]
- Assay Buffer: As per manufacturer's recommendation (e.g., PBS with 0.1% BSA).
- Plates: 384-well, low-volume, black or white plates.

Procedure:

- Compound Plating: Dispense test compounds and DMSO controls into the assay plates.
- Reagent Addition:
 - Prepare a master mix containing His-ENL, biotinylated histone peptide, and Anti-6xHis-ULight™ acceptor in assay buffer.
 - Dispense the master mix into the wells.



- Incubate for a defined period (e.g., 30-60 minutes) at room temperature.
- Donor Addition:
 - Add the Streptavidin-Europium (Eu) donor to all wells.
- · Final Incubation & Reading:
 - Incubate the plates for 60 minutes at room temperature, protected from light.
 - Read the plates using a TR-FRET compatible plate reader. Measure emission at two wavelengths: 665 nm (FRET signal) and 615 nm (Europium reference).[8] The ratio of these signals is used to determine inhibition.

Quantitative Data Summary

The following tables summarize key quantitative data from published ENL inhibitor screening campaigns.

Table 1: HTS Assay Parameters and Performance

| Assay Type | ENL Protein Conc. | Peptide & Conc. | Z' Factor | Hit Rate (>50% Inh.) | Reference |
|-------------|----------------------|-------------------------------|--------------|-------------------------|-----------|
| AlphaScreen | 100 nM | Biotin- H3K9ac (10 nM) | > 0.7 | 7.0% | [9] |
| AlphaScreen | 80 nM | Biotin- H3K27cr (40 nM) | 0.82 | Not Reported | [1] |
| TR-FRET | Not Specified | H3K9cr | Not Reported | Not Reported | [13] |
| TR-FRET | Not Specified | H3K27cr | > 0.7 | 0.04% | [8][14] |

Table 2: IC50 Values of Selected ENL Inhibitors in Biochemical Assays



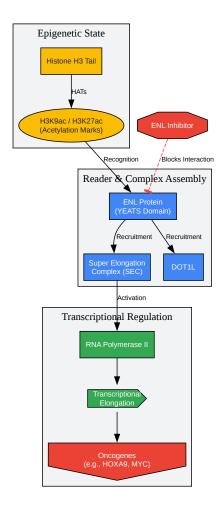
| Compoun d | Assay Type | ENL IC50 (nM) | AF9 IC50 (nM) | YEATS2 IC50 (nM) | GAS41 IC50 (nM) | Referenc e |
|----------------|-----------------|------------------|-----------------------|---------------------|--------------------|---------------|
| Compound | AlphaScre en | 51 | 984 | >50,000 | >50,000 | [9] |
| Compound 24 | AlphaScre en | 76 | 13,000 | >50,000 | >50,000 | [9] |
| SGC- | AlphaScre en | 260 | Not Reported | Not Reported | Not Reported | [15] |
| TDI-11055 | TR-FRET | 50 | 70 | >100,000 | >100,000 | [16] |
| SR-0813 | HTRF | 25 | 311 | >50,000 | >50,000 | [14] |
| MS41 | AlphaScre en | 119 | Comparabl e to ENL | >50,000 | >50,000 | [17] |

Cell-Based Assays for Hit Validation

After identifying potent inhibitors in biochemical assays, their activity must be validated in a cellular context. Cell-based assays confirm target engagement and provide an initial assessment of cell permeability and biological effect.

ENL Signaling Pathway in Oncogenesis





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Caption: ENL recognizes histone acetylation to drive oncogenic gene expression.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to verify direct target engagement in intact cells.[18] The principle is that a small molecule binding to its target protein stabilizes the protein, leading to an increase in its melting temperature.[18][19]

Protocol: CETSA for ENL Target Engagement

This protocol is for use with human leukemia cell lines (e.g., MV4;11, MOLM-13).[5][9]

Procedure:

Methodological & Application





• Cell Treatment: Treat leukemia cells (e.g., 2 x 10^7 cells) with the test compound (e.g., 5 μ M) or DMSO vehicle for 1 hour at 37°C.[5]

Heating:

- Harvest the cells, wash with PBS, and resuspend in PBS containing a protease inhibitor cocktail.
- Aliquot the cell suspension into PCR tubes.
- Heat the aliquots at a range of different temperatures (e.g., 37°C to 65°C) for 3 minutes in a thermocycler, followed by cooling at 4°C for 3 minutes.[18]
- Lysis and Protein Quantification:
 - Lyse the cells by freeze-thaw cycles.
 - Separate the soluble protein fraction from the precipitated protein by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes.
 - Collect the supernatant containing the soluble, non-denatured protein.

Analysis:

- Analyze the amount of soluble ENL protein in each sample by Western blot or other quantitative protein detection methods (e.g., luminescence-based HiBiT assay).[18]
- Plot the amount of soluble ENL as a function of temperature. A successful inhibitor will
 cause a rightward shift in the melting curve, indicating stabilization of the ENL protein at
 higher temperatures.[9]

By combining robust biochemical HTS with confirmatory cell-based target engagement and functional assays, researchers can efficiently discover and validate novel, potent, and selective inhibitors of the ENL protein for therapeutic development.



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